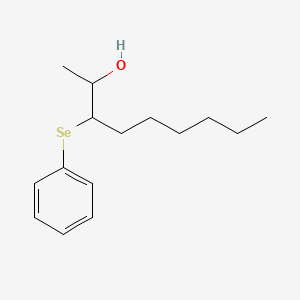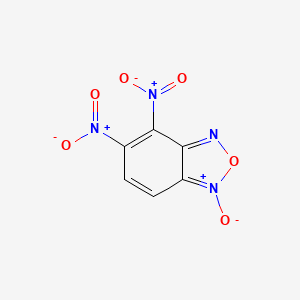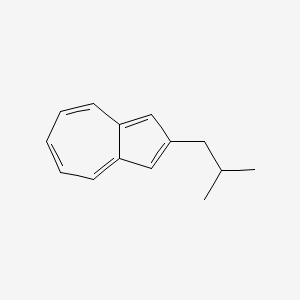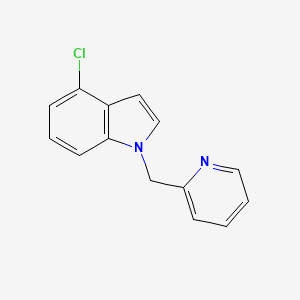
4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 4-position of the indole ring and a pyridin-2-ylmethyl group attached to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroindole with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction, where 4-chloroindole is coupled with pyridin-2-ylmethyl boronic acid in the presence of a palladium catalyst and a base. This method offers high selectivity and yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as this compound-2,3-dione.
Reduction: Formation of reduced derivatives such as 4-chloro-1-(pyridin-2-ylmethyl)-1H-indoline.
Substitution: Formation of substituted derivatives such as 4-amino-1-(pyridin-2-ylmethyl)-1H-indole.
Applications De Recherche Scientifique
4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole can be compared with other similar compounds, such as:
4-Chloro-1H-indole: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.
1-(Pyridin-2-ylmethyl)-1H-indole: Lacks the chlorine atom, which can affect its reactivity and biological activity.
4-Bromo-1-(pyridin-2-ylmethyl)-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H11ClN2 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
4-chloro-1-(pyridin-2-ylmethyl)indole |
InChI |
InChI=1S/C14H11ClN2/c15-13-5-3-6-14-12(13)7-9-17(14)10-11-4-1-2-8-16-11/h1-9H,10H2 |
Clé InChI |
YGQYMBLEBLBDBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CN2C=CC3=C2C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
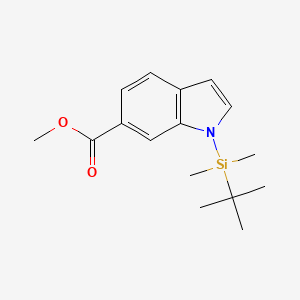
![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
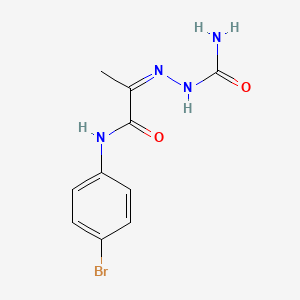
![1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15160299.png)
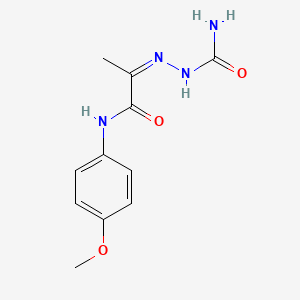

![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
